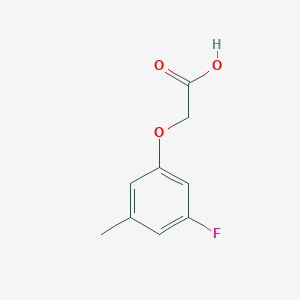

2-(3-Fluoro-5-methylphenoxy)acetic acid

Description

Contextualization of Aryloxyacetic Acid Derivatives in Academic Chemistry

Aryloxyacetic acid derivatives represent a significant class of organic compounds characterized by an aryloxy group linked to an acetic acid moiety. This structural scaffold is a cornerstone in various areas of chemical research, most notably in the development of herbicides and pharmaceuticals. jetir.org The versatility of the aryloxyacetic acid framework allows for a wide range of chemical modifications, enabling the fine-tuning of their biological and chemical properties.

Historically, compounds like (2-Methylphenoxy)acetic acid and its chlorinated analogs have been extensively studied, revealing a broad spectrum of biological activities. researchgate.netresearchgate.net These activities stem from their ability to mimic natural plant hormones, leading to their widespread use as herbicides. jetir.org In the realm of medicinal chemistry, these derivatives have been explored for their potential as anti-inflammatory, antibacterial, and antifungal agents. researchgate.net The academic interest in this class of compounds is driven by their synthetic accessibility and the rich chemical space that can be explored through substitution on the aromatic ring.

Significance of Fluorine and Methyl Substituents in Aromatic Compound Design

The introduction of fluorine and methyl groups onto an aromatic ring is a well-established strategy in modern medicinal chemistry to modulate the properties of a parent compound.

Fluorine Substitution: The presence of a fluorine atom can dramatically alter a molecule's physicochemical properties. Due to its high electronegativity, fluorine can influence the electron distribution within the molecule, which can, in turn, affect its acidity, basicity, and reactivity. dovepress.com A key advantage of fluorine substitution is the potential to increase metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. This can lead to an extended biological half-life of a drug candidate. Furthermore, the introduction of fluorine can enhance a molecule's lipophilicity, which may improve its ability to cross biological membranes. dovepress.com

Methyl Substitution: The methyl group, while seemingly simple, can have a profound impact on a molecule's biological activity. This is often referred to as the "magic methyl effect," where the addition of a methyl group can lead to a significant increase in binding affinity and potency. The methyl group can fill hydrophobic pockets in target proteins, leading to more favorable binding interactions. Additionally, a methyl group can influence the conformation of a molecule, locking it into a more biologically active shape. It can also serve to block metabolic attack at a specific position on the aromatic ring, thereby improving the pharmacokinetic profile of a compound.

Research Rationale and Scope for 2-(3-Fluoro-5-methylphenoxy)acetic acid Investigations

While specific research publications detailing the rationale and scope of investigations into this compound are not extensively available in the public domain, a deductive rationale for its synthesis and study can be constructed based on the known properties of its constituent parts.

The primary motivation for investigating this specific compound likely stems from a desire to combine the established biological potential of the aryloxyacetic acid scaffold with the beneficial properties imparted by both fluorine and methyl substituents. The hypothesis would be that the fluorine atom at the 3-position and the methyl group at the 5-position of the phenoxy ring could synergistically enhance the biological activity and/or the pharmacokinetic properties of the parent aryloxyacetic acid.

The scope of such investigations would logically include:

Synthesis: Developing an efficient and scalable synthetic route to obtain the compound in high purity.

Structural Analysis: Characterizing the compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure.

Biological Screening: Evaluating the compound against a panel of biological targets to identify any potential therapeutic or agrochemical applications. This could include assays for herbicidal, antifungal, antibacterial, or anticancer activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound with variations in the substitution pattern to understand how the positions of the fluorine and methyl groups, as well as the presence of other substituents, affect its activity.

Overview of Advanced Research Domains Pertinent to this compound

Given the chemical nature of this compound, it holds potential relevance in several advanced research domains:

Medicinal Chemistry: As a derivative of aryloxyacetic acid, it could be investigated as a lead compound in drug discovery programs. The presence of the fluoro and methyl groups makes it a candidate for studies targeting enzymes or receptors where these functionalities can enhance binding and metabolic stability. Research into novel anti-infective and anti-proliferative agents are plausible areas of exploration. researchgate.net

Agrochemical Science: The historical success of aryloxyacetic acids as herbicides suggests that novel, substituted analogs like this compound could be developed as new plant growth regulators or herbicides with improved efficacy or selectivity. jetir.org

Materials Science: The structural features of this compound could also make it a candidate for incorporation into more complex molecular architectures, such as polymers or liquid crystals, where the specific electronic and steric properties of the substituted aromatic ring could be exploited.

Supramolecular Chemistry: The ability of the carboxylic acid group to form hydrogen bonds, coupled with the potential for halogen bonding involving the fluorine atom, makes this molecule an interesting building block for the design of self-assembling molecular systems and crystal engineering studies. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-5-methylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-6-2-7(10)4-8(3-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVZCDXKQZQQKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 3 Fluoro 5 Methylphenoxy Acetic Acid

Design and Optimization of Synthetic Routes for Phenoxyacetic Acid Derivatives

The synthesis of 2-(3-Fluoro-5-methylphenoxy)acetic acid, like other phenoxyacetic acid derivatives, hinges on carefully designed and optimized synthetic routes. The core structure, an aryloxyacetic acid, is typically constructed through strategic etherification reactions, followed by the introduction or manipulation of substituents on the aromatic ring.

Etherification Reactions for Aryloxyacetic Acid Scaffold Construction

The cornerstone of synthesizing the aryloxyacetic acid scaffold is the Williamson ether synthesis. nih.govwikipedia.org This venerable yet highly effective method involves the reaction of a phenoxide with a haloacetic acid or its ester. wikipedia.org In the context of this compound, the synthesis commences with 3-fluoro-5-methylphenol (B1307441), which is deprotonated by a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of a haloacetate, typically chloroacetic acid or its sodium salt, via an SN2 mechanism to form the desired ether linkage. nih.govwikipedia.org

The general reaction is as follows:

Step 1: Deprotonation of the phenol (B47542) 3-Fluoro-5-methylphenol + Base → 3-Fluoro-5-methylphenoxide

Step 2: Nucleophilic substitution 3-Fluoro-5-methylphenoxide + Chloroacetic acid derivative → this compound

Typical bases employed for the deprotonation of phenols in this synthesis include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). wikipedia.org The reaction is often carried out in a polar solvent to facilitate the dissolution of the reactants.

Table 1: Illustrative Reaction Conditions for Williamson Ether Synthesis of Phenoxyacetic Acids

| Phenol Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| p-Cresol | Chloroacetic acid | NaOH | Water | 90-100 | ~75 |

| Phenol | Sodium chloroacetate | NaOH | Water | Reflux | High |

| Salicylaldehyde | Chloroacetic acid | NaOH | Water | Not specified | Not specified |

Strategies for Regioselective Fluorination and Methylation of Aromatic Rings

The synthesis of the starting material, 3-fluoro-5-methylphenol, requires precise control over the placement of the fluorine and methyl groups on the aromatic ring. The directing effects of substituents on the benzene (B151609) ring play a crucial role in achieving the desired regioselectivity in electrophilic aromatic substitution reactions. youtube.comyoutube.com

For the synthesis of 3-fluoro-5-methylphenol, one possible route involves the fluorination of m-cresol (B1676322) (3-methylphenol). The hydroxyl and methyl groups are both ortho-, para-directing activators. However, the hydroxyl group is a much stronger activating group. Therefore, electrophilic substitution will be directed to the positions ortho and para to the hydroxyl group. To achieve the desired 3-fluoro-5-methylphenol, direct fluorination of m-cresol might not be the most efficient method due to the formation of multiple isomers.

A more controlled approach could involve a multi-step synthesis. For instance, starting with a compound that already has the desired substitution pattern or can be selectively functionalized. One practical method involves a C-H activation/borylation/oxidation sequence on a suitable precursor like 3-bromotoluene (B146084) to introduce the hydroxyl group at the desired position. nih.gov

Exploration of Catalyst Systems and Reaction Condition Influence

The efficiency of the Williamson ether synthesis can be significantly influenced by the choice of catalyst and reaction conditions. While the reaction can proceed without a catalyst, the use of phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide or crown ethers can enhance the reaction rate and yield, particularly in biphasic systems. nih.gov These catalysts facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkylating agent resides. nih.gov

The choice of solvent is also critical. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. wikipedia.org Temperature also plays a vital role; typical Williamson ether syntheses are conducted at elevated temperatures, often between 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.org

Advanced Chemical Transformations of this compound

The synthetic utility of this compound extends beyond its initial synthesis. The presence of a carboxylic acid functional group and an activated aromatic ring allows for a variety of subsequent chemical transformations.

Carboxylic Acid Functional Group Derivatization (e.g., Esterification, Amidation)

The carboxylic acid moiety of this compound is a versatile handle for further derivatization, most commonly through esterification and amidation.

Esterification: Esters of this compound can be readily prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net This is a reversible reaction, and to drive it towards the product, water is typically removed as it is formed. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then reacts with the alcohol. mdpi.com

Table 2: Representative Conditions for Esterification of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Acetic Acid | Various Alcohols | HCl | - | 333.15 K | Varies |

| Phenylacetic Acid | Hydroxylated Derivatives | Amberlyst-15 | Excess alcohol | 110 °C | ~80 |

| p-Methylphenoxyacetic acid | p-Cresol | PNT/NMM | Chloroform | Room Temperature | Good |

Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. This transformation often requires the use of coupling agents to activate the carboxylic acid and facilitate the formation of the amide bond. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. masterorganicchemistry.comresearchgate.net

Table 3: Common Coupling Agents for Amidation of Carboxylic Acids

| Carboxylic Acid | Amine | Coupling Reagent System | Solvent | Yield (%) |

|---|---|---|---|---|

| Boc-valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC/DMAP/HOBt/DIPEA | Acetonitrile | Good to Excellent |

| Various | Various | TiCp2Cl2 | Not specified | Good to Excellent |

| Benzoic Acid | Ethylamine/Diethylamine | DCC/HOBt | THF | Excellent |

Modifications and Substitutions on the Phenoxy Ring System

The phenoxy ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The existing substituents—the fluorine atom, the methyl group, and the oxyacetic acid group—will direct incoming electrophiles to specific positions on the ring. The oxyacetic acid group is an ortho-, para-directing activator. The fluorine atom is a deactivator but is also ortho-, para-directing. The methyl group is an activating ortho-, para-director. The combined directing effects of these groups will determine the regiochemical outcome of further substitutions.

Common electrophilic aromatic substitution reactions that could be applied to this system include:

Halogenation: Introduction of additional halogen atoms (e.g., chlorine, bromine) onto the aromatic ring can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst.

Nitration: The introduction of a nitro group (-NO2) can be accomplished using a mixture of nitric acid and sulfuric acid. capes.gov.brorganic-chemistry.org The reaction conditions need to be carefully controlled to avoid over-nitration or side reactions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation could be used to introduce alkyl or acyl groups onto the ring. rsc.orglibretexts.org These reactions typically employ an alkyl or acyl halide and a strong Lewis acid catalyst like aluminum chloride. rsc.orglibretexts.org The presence of the deactivating fluorine atom and the potentially coordinating carboxylic acid group might necessitate harsher reaction conditions.

The precise location of the new substituent will depend on the interplay of the electronic and steric effects of the groups already present on the ring.

Investigating Novel Reaction Pathways and Reagent Systems

While the traditional Williamson ether synthesis is robust, research has focused on developing more efficient, environmentally friendly, and scalable methods. These novel approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous reagents.

Microwave-Assisted Synthesis

One of the most significant advancements is the use of microwave irradiation to accelerate the reaction. Microwave-assisted synthesis can dramatically reduce reaction times from several hours under conventional heating to mere minutes. wikipedia.org The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner reactions with fewer byproducts. For the synthesis of phenoxyacetic acids, this technology has been shown to increase yields from a range of 6-29% in some traditional lab settings to 20-55%. wikipedia.org

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different phases (e.g., an aqueous phase and an organic phase). In the synthesis of this compound, the phenoxide salt may be in an aqueous phase while the alkylating agent is in an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide) or a crown ether, transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the alkyl halide. wikipedia.orgnumberanalytics.comresearchgate.net This circumvents the solubility issues of the salt and can significantly increase reaction rates and yields, often allowing for the use of milder reaction conditions. numberanalytics.comcrdeepjournal.org

High-Temperature Catalytic Williamson Ether Synthesis (CWES)

For industrial-scale production, greener and more atom-economical methods are being explored. A recent development involves performing the Williamson synthesis at very high temperatures (e.g., 300-320 °C) with a catalytic amount of an alkali metal salt. wikipedia.orgresearchgate.net This approach allows for the use of weaker, less hazardous alkylating agents. This method is highly selective, particularly for aromatic ethers, and avoids the production of large quantities of salt byproduct, which is a major issue in traditional methods, thus streamlining the industrial process. wikipedia.orgresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Phenoxyacetic Acid Synthesis

| Methodology | Typical Conditions | Key Advantages | General Yields |

|---|---|---|---|

| Conventional Williamson Synthesis | Reflux in solvent (e.g., DMF, Acetone) for several hours. numberanalytics.com | Well-established, versatile. | 50-95% (highly variable) wikipedia.org |

| Microwave-Assisted Synthesis | Microwave irradiation at ~130°C for 10-15 minutes. wikipedia.org | Drastically reduced reaction time, improved yields. | Can show significant improvement over conventional heating. wikipedia.org |

| Phase-Transfer Catalysis (PTC) | Biphasic system (aqueous/organic) with PTC catalyst at room or elevated temperature. numberanalytics.comresearchgate.net | Increased reaction rates, milder conditions, improved yields. | Often >90% researchgate.net |

| High-Temperature Catalysis (CWES) | Homogeneous catalytic process at >300°C. researchgate.net | "Green" method (less waste), suitable for industrial scale, highly selective. | Up to 99% selectivity researchgate.net |

Computational Chemistry and Theoretical Investigations of 2 3 Fluoro 5 Methylphenoxy Acetic Acid

Quantum Chemical Methodologies for Molecular System Analysis

Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. These approaches solve the Schrödinger equation, or its approximations, to determine the electronic structure and energetic properties of a molecule.

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a system based on its electron density, which simplifies the complexity of the many-electron wavefunction. For molecules like 2-(3-Fluoro-5-methylphenoxy)acetic acid, DFT is particularly useful for predicting a wide range of properties.

Studies on related phenoxyacetic acid derivatives frequently employ DFT to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.commdpi.com The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of a molecule. A larger gap generally implies lower reactivity. For instance, in a study of various phenoxyacetic acid herbicides, the HOMO-LUMO energy gap was calculated to understand their relative stabilities and reactivities. bohrium.com

The selection of the functional is a critical aspect of DFT calculations. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for organic molecules and has shown good performance in reproducing experimental data for phenoxyacetic acids. researchgate.netorientjchem.org

To illustrate the type of data obtained from DFT calculations, the following table presents computed electronic properties for the parent compound, phenoxyacetic acid, and a related chloro-substituted derivative, which can serve as a model for understanding the electronic environment of this compound.

| Property | Phenoxyacetic Acid | p-Chlorophenoxyacetic Acid |

| HOMO Energy (eV) | -6.89 | -7.12 |

| LUMO Energy (eV) | -0.78 | -1.15 |

| HOMO-LUMO Gap (eV) | 6.11 | 5.97 |

| Illustrative data based on DFT/B3LYP calculations for analogous compounds. |

Hartree-Fock (HF) and Post-HF Methods for Energetic and Electronic Properties

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While computationally more demanding than early DFT methods, HF theory provides a good starting point for more accurate calculations. A known limitation of the HF method is its neglect of electron correlation, which can lead to inaccuracies, particularly in bond lengths. hi.istrygvehelgaker.no For example, HF calculations often predict bond lengths that are shorter than experimentally determined values. orientjchem.org

Post-HF methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to systematically include electron correlation. These methods offer higher accuracy but at a significantly greater computational expense. For phenoxyacetic acid derivatives, MP2 has been shown to provide geometric parameters that are in good agreement with experimental data. orientjchem.org

The table below shows a comparison of selected bond lengths for phenoxyacetic acid calculated using the HF method and the more accurate MP2 method, demonstrating the effect of including electron correlation.

| Bond | Hartree-Fock (HF) Bond Length (Å) | MP2 Bond Length (Å) |

| C-O (ether) | 1.365 | 1.382 |

| O-C (carboxyl) | 1.421 | 1.439 |

| C=O (carboxyl) | 1.184 | 1.215 |

| Illustrative data for phenoxyacetic acid. orientjchem.org |

Selection and Validation of Basis Sets and Computational Parameters

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost.

For phenoxyacetic acids and their derivatives, Pople-style basis sets, such as 6-311++G(d,p), are commonly used. mdpi.comresearchgate.netorientjchem.org This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak interactions, and polarization functions (d,p) on heavy and hydrogen atoms to allow for non-spherical electron density distribution. Correlation-consistent basis sets, like Dunning's aug-cc-pVTZ, are also employed for high-accuracy calculations. orientjchem.org

Validation of computational parameters is achieved by comparing calculated properties with experimental data where available. For example, calculated vibrational frequencies are often scaled by an empirical factor to correct for the systematic errors inherent in the computational method, such as the neglect of anharmonicity. orientjchem.org

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the conformational landscape and dynamic behavior of molecules.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, such as the ether linkage and the carboxylic acid group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES) as a function of key dihedral angles.

For phenoxyacetic acid derivatives, a crucial aspect of their conformation is the orientation of the acetic acid side chain relative to the phenyl ring. The torsion angle around the C-O-C-C bond determines whether the conformation is synclinal (gauche) or antiperiplanar (trans). Studies on various substituted phenoxyacetic acids have revealed that both conformers can be energetically accessible, with the relative stability often depending on the substitution pattern and crystal packing forces in the solid state.

A potential energy surface scan involves systematically rotating one or more dihedral angles and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy maxima connecting the minima.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of each atom over time, offering insights into molecular motions, conformational changes, and interactions with the environment, such as a solvent.

For a molecule like this compound, an MD simulation in a solvent like water would reveal how the molecule interacts with its surroundings. It would show the dynamics of hydrogen bonding between the carboxylic acid group and water molecules, as well as the flexibility of the molecule as it transitions between different conformations. These simulations are performed over nanoseconds or even microseconds to capture biologically and chemically relevant timescales. The force fields used in MD are parameterized sets of functions that describe the potential energy of the system, and their selection is critical for the accuracy of the simulation.

Implicit and Explicit Solvent Models in Theoretical Calculations

In the realm of computational chemistry, the surrounding environment, particularly the solvent, can significantly influence the properties and behavior of a molecule. To account for these effects, theoretical calculations often employ solvent models, which can be broadly categorized as implicit or explicit.

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute molecule. The Polarizable Continuum Model (PCM) and its variations, such as the Conductor-like Polarizable Continuum Model (CPCM), are widely used implicit solvent models in quantum chemical calculations. nih.gov For instance, in studies of phenoxyacetic acid derivatives, the aqueous environment is often modeled using the CPCM to calculate energy effects of reactions. nih.gov

Explicit solvent models , on the other hand, treat individual solvent molecules as distinct entities interacting with the solute. This method provides a more detailed and physically realistic picture of the solute-solvent interactions, including specific hydrogen bonding. However, the inclusion of a large number of solvent molecules makes these calculations computationally expensive.

For a molecule like this compound, both types of solvent models would be valuable. Implicit models could be used to efficiently screen for conformational preferences and to calculate properties like pKa in different solvents. Explicit solvent models, likely with water molecules, would be crucial for a detailed understanding of the hydrogen bonding interactions involving the carboxylic acid group and the ether oxygen, which are critical for its chemical and biological activity.

Electronic Structure and Reactivity Descriptors Analysis

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Computational methods allow for the detailed analysis of various electronic descriptors.

Frontier Molecular Orbital (FMO) Theory: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. nih.gov

For phenoxyacetic acid derivatives, the HOMO is typically localized on the phenoxy ring and the ether oxygen, while the LUMO is often distributed over the carboxylic acid group and the aromatic ring. researchgate.net The presence of substituents like fluorine and a methyl group on the phenyl ring of this compound would modulate the energies of these frontier orbitals. The electron-withdrawing nature of the fluorine atom would be expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would have the opposite effect. The precise HOMO-LUMO gap would depend on the interplay of these substituent effects.

Based on studies of similar compounds, the following table provides a hypothetical but representative range of FMO energies for this compound, calculated using Density Functional Theory (DFT).

| Parameter | Typical Energy Range (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Electron-donating ability |

| ELUMO | -0.5 to -1.5 | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 5.0 to 7.0 | Chemical reactivity and stability |

Mulliken Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule can be quantified using various population analysis methods, such as Mulliken charge analysis. This method partitions the total electron density among the atoms, providing an estimate of the partial atomic charges. These charges are instrumental in understanding intermolecular interactions and reactive sites.

In phenoxyacetic acids, the oxygen atoms of the carboxylic acid group and the ether linkage are expected to carry significant negative charges, while the carboxylic hydrogen and the carbon atoms attached to the oxygens will have positive charges. The fluorine atom, being highly electronegative, will also have a substantial negative charge.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show a strong negative potential around the carboxylic acid and ether oxygens, as well as the fluorine atom. A significant positive potential would be expected around the acidic hydrogen of the carboxyl group.

The following table illustrates a plausible Mulliken charge distribution for key atoms in this compound, based on calculations for analogous structures.

| Atom | Expected Mulliken Charge (a.u.) |

|---|---|

| Carboxylic Oxygen (C=O) | -0.5 to -0.7 |

| Carboxylic Oxygen (-OH) | -0.6 to -0.8 |

| Ether Oxygen | -0.4 to -0.6 |

| Carboxylic Hydrogen | +0.4 to +0.5 |

| Fluorine | -0.3 to -0.5 |

| Carbonyl Carbon | +0.7 to +0.9 |

Aromaticity Indices and Electron Delocalization Quantification

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. rsc.org This delocalization can be quantified using various aromaticity indices, which are often based on structural, magnetic, or electronic criteria. rsc.org

One common structural index is the Harmonic Oscillator Model of Aromaticity (HOMA) , which evaluates the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic or localized system. For the phenyl ring in this compound, the HOMA index is expected to be close to 1, confirming its aromatic character.

Structure Activity Relationship Sar Studies of 2 3 Fluoro 5 Methylphenoxy Acetic Acid and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. slideshare.netpensoft.net This methodology is founded on the principle that the variations in the biological activities of compounds within a series are directly related to changes in their physicochemical properties. researchgate.net For phenoxyacetic acid derivatives, QSAR models are instrumental in predicting the activity of untested analogs.

The initial and most critical step in QSAR modeling is the selection and calculation of molecular descriptors, which are numerical values that quantify the relevant physicochemical properties of a molecule. hufocw.org These descriptors are broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These parameters quantify the electronic aspects of a molecule, which are crucial for drug-receptor interactions. Common electronic descriptors include Hammett substituent constants (σ), which describe the electron-withdrawing or electron-donating ability of a substituent on an aromatic ring. nih.gov Other important electronic descriptors are the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's ability to donate or accept electrons, respectively, and the Topological Polar Surface Area (TPSA), which correlates with hydrogen bonding capacity. mdpi.comjppres.com

Steric Descriptors: These descriptors account for the size and shape of the molecule, which determine its ability to fit into a specific binding site. e-bookshelf.de Key steric parameters include Molar Refractivity (MR), which models the volume of a substituent and its polarizability, and Taft steric parameters (Es). nih.gov Molecular weight and molecular volume also serve as fundamental steric descriptors. mdpi.comjppres.com

The table below illustrates examples of these descriptors for common substituents found in phenoxyacetic acid analogs.

| Substituent | Hansch-Leo π (Hydrophobicity) | Hammett σ (Electronic) | Molar Refractivity (MR) |

| -H | 0.00 | 0.00 | 1.03 |

| -CH₃ | 0.56 | -0.17 (para) | 5.65 |

| -Cl | 0.71 | 0.23 (para) | 6.03 |

| -F | 0.14 | 0.06 (para) | 0.92 |

| -NO₂ | -0.28 | 0.78 (para) | 7.36 |

Data is illustrative of typical values used in QSAR studies.

Once descriptors are calculated, multivariate statistical techniques are employed to build the QSAR model. The goal is to find a statistically significant equation that relates a set of descriptors (independent variables) to the biological activity (dependent variable). scielo.br

Multiple Linear Regression (MLR): MLR is a straightforward method used to model the linear relationship between the biological response and two or more molecular descriptors. researchgate.netondalys.fr A significant challenge with MLR is that it can produce unstable or misleading models if the descriptors are highly correlated with each other (multicollinearity). scielo.brondalys.fr

Principal Component Regression (PCR): PCR is a two-step method that addresses the issue of multicollinearity. ondalys.frrsc.org First, it performs Principal Component Analysis (PCA) on the descriptor matrix to generate a new set of uncorrelated variables called principal components. These components, which are linear combinations of the original descriptors, are then used as independent variables in an MLR analysis. nih.gov A drawback is that the principal components that explain the most variance in the descriptors may not be the most relevant for predicting biological activity. ondalys.fr

Partial Least Squares (PLS): PLS is another regression technique that is particularly effective when dealing with a large number of correlated descriptors. rsc.orgnih.gov Unlike PCR, PLS regression identifies components from the descriptor data that are also maximally correlated with the biological activity variable. ondalys.fr This makes PLS a robust and widely used method in QSAR, including in the well-known Comparative Molecular Field Analysis (CoMFA) approach. hufocw.orgscielo.br

Developing a QSAR model is an iterative process that requires rigorous validation to ensure its statistical quality and predictive power for new, untested compounds. nih.govresearchgate.net Validation is the most critical aspect of QSAR modeling. mdpi.com

The process typically involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its external predictive performance. pensoft.net

External Validation: This is the most stringent test of a model's predictive ability. The model developed using the training set is used to predict the biological activities of the compounds in the external test set. researchgate.net The predictive performance is measured by the predictive R² (R²_pred). A model is considered predictive if it meets several statistical criteria. mdpi.comuniroma1.it

The table below summarizes key statistical metrics for a robust and predictive QSAR model.

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (goodness of fit for the training set) | > 0.6 |

| Q² (or q²) | Cross-validated R² (internal predictivity) | > 0.5 |

| R²_pred | Predictive R² for the external test set (external predictivity) | > 0.6 |

These thresholds are general guidelines and can vary depending on the specific study. researchgate.net

Defining the model's Applicability Domain (AD) is also a mandatory step, which specifies the chemical space in which the model can make reliable predictions. nih.govresearchgate.net

Analysis of Substituent Effects on Biological Activity

The electronic nature of the aromatic ring is modulated by the inductive and resonance effects of its substituents.

Fluorine Group: Fluorine is the most electronegative element, and as a substituent, it exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, influencing its reactivity and its ability to participate in certain intermolecular interactions like π-π stacking. While it also has a +R (resonance) effect due to its lone pairs, its inductive effect is dominant. This electronic modulation can significantly alter the acidity (pKa) of the carboxylic acid group and the binding affinity to a biological target.

Methyl Group: The methyl group is an electron-donating group. It exerts a weak positive inductive effect (+I) and, more importantly, an electron-donating effect through hyperconjugation. This increases the electron density on the aromatic ring. In studies of related phenoxyacetic acid herbicides, replacing a chlorine atom with a methyl group was found to alter properties like the degree of lipid peroxidation. nih.gov

The combination of a strong electron-withdrawing group (fluorine) and an electron-donating group (methyl) at the meta positions creates a complex electronic environment on the phenyl ring of 2-(3-Fluoro-5-methylphenoxy)acetic acid, which is critical for its specific interactions with a biological receptor.

The spatial arrangement of atoms and functional groups is a critical determinant of biological activity.

Positional Isomerism: The location of the fluorine and methyl groups on the phenoxy ring is not arbitrary. The 3,5-substitution pattern (meta-substitution) defines a specific molecular shape and distribution of electronic charge. Changing the substituents to other positions (e.g., ortho or para) would create different positional isomers with distinct physicochemical properties and, therefore, different biological activities. QSAR studies on phenoxyacetic acids have shown that the biological potency is highly dependent on the substitution pattern at the ortho, meta, and para positions. nih.gov The specific 3,5-arrangement in this compound is essential for its complementary fit within its target binding site.

Stereochemical Influences: The acetic acid side chain contains a chiral center at the carbon atom to which the phenoxy group is attached. This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is a well-established principle in pharmacology and medicinal chemistry that stereochemistry plays a pivotal role in biological activity. nih.govnih.gov Often, only one enantiomer (the eutomer) is responsible for the desired biological effect, as it has the correct three-dimensional orientation to bind effectively to a chiral biological target like an enzyme or receptor. nih.gov The other enantiomer (the distomer) may be inactive or could even have different or undesirable effects. Therefore, the biological activity of this compound is likely stereoselective, with one enantiomer being significantly more potent than the other.

Correlation of Structural Modifications with Observed Biological Responses

The biological activity of phenoxyacetic acid derivatives is intricately linked to their molecular structure. nih.gov Variations in the type, number, and position of substituents on the phenyl ring can lead to significant changes in their physicochemical properties and, consequently, their interaction with biological targets. nih.gov For instance, the introduction of chloro-substituents into the aromatic ring of phenoxyacetic acid can alter the electronic structure of the molecule, thereby modifying its biological activity. nih.gov The effectiveness and toxicity of these compounds are dependent on the number and placement of these substituents. nih.gov

In the context of this compound, the fluorine and methyl groups at the meta-positions (3 and 5) are key determinants of its activity. SAR studies on analogous compounds reveal several general principles that are applicable.

Influence of Phenyl Ring Substituents:

The nature and position of substituents on the phenyl ring are paramount. It is a well-established principle that the substitution pattern on the aromatic ring of phenoxyacetic acids dictates their herbicidal efficacy. nih.gov

Halogenation: The presence of halogens, such as the fluorine atom in this compound, is often crucial for enhanced biological activity. Halogenation can affect the molecule's lipophilicity, which influences its ability to penetrate biological membranes, as well as its electronic properties, which can impact binding to target enzymes or receptors.

Substitution Pattern: The relative positions of the substituents are of utmost importance. For phenoxyacetic acids, disubstitution at the 2,4-positions is common in many commercial herbicides. The 3,5-substitution pattern of this compound presents a different steric and electronic arrangement, which would result in a unique biological activity profile.

Modifications to the Acetic Acid Side Chain:

While the primary focus is often on the substituted phenyl ring, modifications to the acetic acid moiety can also have a profound impact on the biological response. The carboxylic acid group is often essential for activity, as it can participate in crucial binding interactions with the target protein. Esterification or amidation of this group can alter the compound's solubility, transport properties, and metabolism, often converting an active acid into a prodrug form.

| Compound Name | R1 (Position 3) | R2 (Position 5) | Relative Herbicidal Activity |

|---|---|---|---|

| 2-(Phenoxy)acetic acid | H | H | Low |

| 2-(3-Methylphenoxy)acetic acid | CH₃ | H | Moderate |

| 2-(3-Fluorophenoxy)acetic acid | F | H | Moderate-High |

| 2-(3,5-Dimethylphenoxy)acetic acid | CH₃ | CH₃ | High |

| 2-(3,5-Difluorophenoxy)acetic acid | F | F | High |

| This compound | F | CH₃ | Expected to be High |

| 2-(4-Chlorophenoxy)acetic acid | 4-Cl | High | |

| 2-(2,4-Dichlorophenoxy)acetic acid | 2,4-diCl | Very High |

The table demonstrates that the introduction of substituents on the phenyl ring generally increases herbicidal activity compared to the unsubstituted phenoxyacetic acid. The combination of a halogen and a methyl group, as in the target compound, is anticipated to confer significant biological activity, leveraging the electronic effects of the fluorine and the lipophilic/steric contributions of the methyl group.

Biochemical Interactions and Mechanistic Research of 2 3 Fluoro 5 Methylphenoxy Acetic Acid

Ligand-Target Binding Investigations

The initial steps in understanding the pharmacological potential of a compound involve detailed studies of its interaction with biological targets. For 2-(3-Fluoro-5-methylphenoxy)acetic acid, a combination of computational and experimental techniques has been employed to predict and characterize these binding events.

Molecular Docking Studies for Binding Affinity Prediction and Interaction Site Identification

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies have been instrumental in identifying potential protein targets and predicting the strength of these interactions. While specific docking studies for this exact compound are not extensively detailed in publicly available literature, research on structurally similar phenoxyacetic acid derivatives provides a framework for understanding its likely binding modes. These studies often target enzymes and receptors implicated in various diseases. For instance, derivatives of phenoxyacetic acid have been docked into the active sites of enzymes like cyclooxygenase (COX) and various receptors. The docking poses typically reveal the key amino acid residues that form the binding pocket and are crucial for the ligand's affinity and selectivity.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The stability of a ligand-target complex is governed by a variety of non-covalent intermolecular interactions. For this compound, the key interactions predicted from computational models and inferred from studies on related compounds include:

Hydrogen Bonding: The carboxylic acid moiety is a prime site for forming strong hydrogen bonds with polar residues such as serine, threonine, and tyrosine in the active site of a target protein. The ether oxygen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The methyl-substituted phenyl ring contributes significantly to hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine, helping to anchor the ligand within the binding pocket.

Pi-Stacking: The aromatic ring of the phenoxy group can engage in pi-pi stacking or T-shaped pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Elucidation of Biochemical Pathways Modulation

Understanding how a compound influences cellular processes is crucial for deciphering its mechanism of action. Research into this compound and its congeners has shed light on their ability to modulate specific biochemical pathways.

General Mechanisms of Action of Phenoxyacetic Acid Derivatives at a Molecular Level

Phenoxyacetic acid derivatives are known to exert their biological effects through various mechanisms. A prominent mode of action for some derivatives is the inhibition of enzymes. For example, certain phenoxyacetic acids are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. By blocking the active site of COX-1 and/or COX-2, these compounds can reduce the production of prostaglandins, thereby exerting anti-inflammatory effects. Another established mechanism for some compounds in this class is their action as agonists or antagonists of nuclear receptors, which are involved in regulating gene expression. The specific mechanism is highly dependent on the substitution pattern of the phenoxyacetic acid core.

Enzyme Activity Modulation and Inhibition Kinetics Studies

Experimental studies are essential to validate the predictions from computational models and to fully characterize the interaction of a compound with its target enzyme. For phenoxyacetic acid derivatives, enzyme inhibition assays are commonly performed. These studies determine the concentration of the compound required to inhibit the enzyme's activity by 50% (IC₅₀ value), which is a measure of its potency.

Further kinetic studies can elucidate the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is critical for understanding how the inhibitor interacts with the enzyme and its substrate. For instance, a competitive inhibitor will bind to the same active site as the natural substrate, and its effect can be overcome by increasing the substrate concentration. While specific inhibition kinetics data for this compound are not widely reported, the general approach for its class of compounds involves incubating the target enzyme with varying concentrations of the inhibitor and the substrate and measuring the reaction rate.

Table 1: Investigated Biochemical Interactions of Phenoxyacetic Acid Derivatives

| Interaction Type | Key Molecular Features Involved | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bonding | Carboxylic acid, Ether oxygen | Serine, Threonine, Tyrosine, Histidine |

| Hydrophobic Interactions | Phenyl ring, Methyl group | Leucine, Isoleucine, Valine, Alanine |

| Pi-Stacking | Aromatic Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Fluoro substituent | Electron-rich atoms (e.g., carbonyl oxygen) |

Table 2: Common Enzymes Targeted by Phenoxyacetic Acid Derivatives

| Enzyme | Biological Pathway | Therapeutic Implication |

| Cyclooxygenase (COX-1 & COX-2) | Prostaglandin Synthesis (Inflammation) | Anti-inflammatory |

| Various Nuclear Receptors | Gene Expression Regulation | Metabolic Diseases, Cancer |

Receptor Agonism/Antagonism and Nuclear Receptor Interactions

Extensive literature searches did not yield specific data regarding the receptor agonism or antagonism of this compound, nor its direct interactions with nuclear receptors. Research on the specific biochemical interactions of this compound with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) or other members of the nuclear receptor superfamily has not been documented in the available scientific literature. Therefore, no definitive statements can be made about its activity at these receptors.

Synthetic Biology Approaches to Fluorinated Compound Biosynthesis

The introduction of fluorine into natural products can significantly alter their biological properties, including metabolic stability, bioavailability, and potency. Synthetic biology offers a powerful toolkit to create novel fluorinated compounds by harnessing and engineering biological systems. This approach circumvents some of the challenges associated with traditional chemical fluorination methods, which can be harsh and lack selectivity.

Engineering Biosynthetic Pathways for the Site-Selective Introduction of Fluorine

A key strategy in synthetic biology is the engineering of biosynthetic pathways to incorporate fluorinated building blocks into complex molecules like polyketides. Researchers have successfully constructed engineered pathways to produce fluorinated natural product analogs. This often involves the use of fluorinase enzymes, which are capable of forming carbon-fluorine bonds, a rare capability in nature.

One approach involves inactivating a native acyltransferase (AT) domain within a polyketide synthase (PKS) module and replacing it with a trans-AT that has been engineered to selectively recognize and incorporate a fluorinated extender unit, such as fluoroacetyl-CoA. This allows for the site-selective insertion of fluorine into the polyketide backbone. By engineering the pool of available extender units within a microbial host like Escherichia coli, it is possible to produce regioselectively fluorinated drug precursors in vivo. This modular approach holds promise for creating a wide array of novel fluorinated compounds.

Evolution of Enzyme Active Sites for Organofluorine Compound Management

The successful biosynthesis of organofluorine compounds relies on enzymes that can effectively recognize and process fluorinated substrates. The soil bacterium Streptomyces cattleya is a natural producer of fluoroacetate (B1212596) and has been a valuable source of insight into how enzymes evolve to manage fluorinated molecules.

Directed evolution has emerged as a powerful technique to tailor enzyme active sites for specific functions. This process mimics natural selection in the laboratory to evolve enzymes with improved or novel activities. For instance, fluorinase enzymes, which are naturally highly specific, have been engineered through directed evolution to improve their activity on non-natural substrates. By creating mutant libraries and screening for desired activities, researchers can enhance an enzyme's ability to handle fluorinated substrates.

A notable example is the fluoroacetyl-CoA thioesterase (FlK) from S. cattleya, which displays a high degree of selectivity for its fluorinated substrate over the much more abundant acetyl-CoA. Studies have shown that this selectivity is achieved through catalytic discrimination, where the enzyme's mechanism is specifically adapted to the properties of the fluorinated substrate. Understanding these mechanisms provides a blueprint for engineering other enzymes to manage organofluorine compounds. Computational methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations, are also being used to investigate enzyme mechanisms and guide the rational design of enzymes for C-F bond degradation and functionalization.

Development of Cellular Systems for Fluorinated Product Generation

The creation of robust cellular factories is essential for the production of fluorinated compounds. This involves engineering microbes, such as E. coli, to serve as production hosts. These cellular systems are designed to express the necessary biosynthetic pathways and provide the required fluorinated precursors.

For example, engineered E. coli strains have been developed to produce site-selectively fluorinated polyketide analogs. These systems can include multiple plasmids that encode for all the necessary pathway proteins, such as malonate transporters, synthetases, and the engineered polyketide synthase modules.

Furthermore, microorganisms that naturally possess dehalogenase enzymes are being studied for their potential in bioremediation of organofluorine pollutants. Strains like Delftia acidovorans contain dehalogenases that can defluorinate compounds like mono- and difluoroacetate. The characterization and engineering of such enzymes and the organisms that house them are crucial for developing systems that can not only produce but also degrade specific fluorinated molecules, which has significant environmental implications.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 3 Fluoro 5 Methylphenoxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound in solution. For 2-(3-Fluoro-5-methylphenoxy)acetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its atomic arrangement.

¹H NMR and ¹³C NMR for Detailed Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm) and will show splitting patterns (coupling) due to interactions with the adjacent fluorine atom and other protons on the ring. The methylene (B1212753) protons of the acetic acid moiety (-OCH₂COOH) are expected to appear as a singlet around δ 4.5-5.0 ppm. The methyl group (-CH₃) protons will resonate upfield, likely as a singlet around δ 2.3 ppm. The acidic proton of the carboxylic acid group (-COOH) is typically broad and its chemical shift is highly dependent on the solvent and concentration, but it can be expected in the range of δ 10-13 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above δ 170 ppm. The aromatic carbons will resonate in the δ 100-160 ppm region. The carbon atom bonded to the fluorine will show a large one-bond coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the other aromatic carbons will also be influenced by the electron-withdrawing fluorine and the electron-donating methyl and ether groups. The methylene carbon (-OCH₂) signal is expected around δ 65-70 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, typically around δ 20 ppm.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 13.0 (broad s) | > 170 |

| Ar-H (ortho to O) | ~6.7 (m) | ~103 (d, ²JCF) |

| Ar-H (ortho to F) | ~6.8 (m) | ~110 (d, ²JCF) |

| Ar-H (para to O) | ~6.6 (m) | ~115 |

| -OCH₂- | 4.6 (s) | ~67 |

| -CH₃ | 2.3 (s) | ~21 |

| Ar-C-O | - | ~159 (d, ⁴JCF) |

| Ar-C-F | - | ~163 (d, ¹JCF) |

| Ar-C-CH₃ | - | ~141 (d, ³JCF) |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet.

¹⁹F NMR for the Characterization of Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. cnr.it Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals over a wide chemical shift range, making it an excellent probe for molecular structure and environment. cnr.itrsc.org In this compound, the single fluorine atom on the aromatic ring will give rise to one resonance in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine atom is sensitive to the electronic environment, including the effects of substituents on the aromatic ring. colorado.edu The position of the signal will be influenced by the methoxyacetic acid and methyl groups. Furthermore, the fluorine signal will exhibit coupling to the neighboring aromatic protons, resulting in a multiplet structure. The magnitude of these H-F coupling constants can provide valuable information for assigning the proton signals in the ¹H NMR spectrum. The reference standard for ¹⁹F NMR is typically trichlorofluoromethane (B166822) (CFCl₃). colorado.edu

Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation Analysis

While 1D NMR spectra provide essential information, 2D NMR techniques are invaluable for unambiguously assigning signals and determining the connectivity of atoms within the molecule. For a molecule like this compound, several 2D NMR experiments would be particularly informative.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the aromatic protons, helping to delineate their positions relative to each other on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign the proton signal of the methyl group to its corresponding carbon and the methylene protons to their carbon.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY experiment could provide information about the through-space proximity of the fluorine atom to nearby protons, which can be useful in confirming the conformation of the molecule.

The combination of these 2D NMR techniques allows for a complete and confident assignment of all ¹H and ¹³C signals, solidifying the structural elucidation of this compound. lookchem.com

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, characteristic absorption bands are expected for its various functional groups.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid will give a strong, sharp peak around 1700-1730 cm⁻¹. The C-O-C stretching of the ether linkage will likely show two bands corresponding to asymmetric and symmetric stretching, typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl and methylene groups will appear just below 3000 cm⁻¹. The C-F stretching vibration will produce a strong absorption in the 1100-1400 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring in the 700-900 cm⁻¹ region can provide further information about the substitution pattern.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is based on the inelastic scattering of laser light. It provides information about molecular vibrations that are often weak or absent in the FT-IR spectrum. For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the aromatic ring and the C-C backbone.

The symmetric stretching of the aromatic ring typically gives a strong band in the Raman spectrum around 1600 cm⁻¹. The C=O stretching vibration is also observable, though it is usually weaker than in the FT-IR spectrum. Vibrations involving the C-F bond may also be identified. The complementary nature of FT-IR and FT-Raman spectroscopy allows for a more complete vibrational analysis of the molecule. nih.gov

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | Weak |

| C-H stretch (Aromatic) | 3000-3100 | Strong |

| C-H stretch (Aliphatic) | 2850-3000 | Strong |

| C=O stretch (Carboxylic acid) | 1700-1730 (strong) | Moderate |

| C=C stretch (Aromatic) | 1450-1600 | Strong |

| C-F stretch | 1100-1400 (strong) | Moderate |

| C-O stretch (Ether) | 1200-1300 (asym), 1000-1100 (sym) | Moderate |

| C-H bend (Aromatic o.o.p) | 700-900 | Weak |

Note: "o.o.p" stands for out-of-plane. The intensities are relative and can be influenced by the molecular symmetry and polarizability of the bonds.

Normal Coordinate Analysis (NCA) for Comprehensive Vibrational Assignments

Normal Coordinate Analysis (NCA) is a powerful computational method used to provide a complete and quantitative description of the vibrational modes of a molecule. For this compound, an NCA would be essential for assigning the experimentally observed frequencies in its Infrared (IR) and Raman spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of its constituent atoms and functional groups.

The analysis begins with the optimization of the molecule's geometry, typically using quantum chemical calculations. A force field, which describes the potential energy of the molecule as a function of its atomic coordinates, is then determined. This process involves calculating the second derivatives of the energy with respect to the atomic displacements. By solving the vibrational secular equation, the analysis yields the vibrational frequencies and the corresponding normal modes, which describe the collective atomic motions for each frequency. ijera.com

A detailed NCA for this compound would allow for the unambiguous assignment of vibrations related to the substituted phenyl ring, the ether linkage, and the carboxylic acid group. Key vibrational modes of interest include:

Phenyl Ring Vibrations: C-C stretching, C-H in-plane and out-of-plane bending, and ring breathing modes. The substitution pattern (fluoro and methyl groups) influences the frequencies of these modes.

Substituent Vibrations: The C-F stretching and bending vibrations, as well as the vibrations associated with the methyl group (CH₃ symmetric and asymmetric stretching and bending).

Carboxylic Acid Vibrations: The characteristic C=O stretching, C-O stretching, and O-H stretching and bending modes of the carboxyl group.

Ether Linkage Vibrations: The asymmetric and symmetric C-O-C stretching modes of the phenoxy ether group.

The results from an NCA provide a fundamental understanding of the molecule's dynamic behavior and how its structure relates to its vibrational spectrum. researchgate.netresearchgate.net

Table 1: Hypothetical Vibrational Mode Assignments for this compound based on Normal Coordinate Analysis

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Description of Motion |

| ν(O-H) | Carboxylic Acid | 3200-2500 | O-H bond stretching (often broad) |

| ν(C-H) | Aromatic/Methyl | 3100-2850 | C-H bond stretching |

| ν(C=O) | Carboxylic Acid | 1760-1690 | C=O bond stretching |

| ν(C=C) | Aromatic Ring | 1600-1450 | C=C bond stretching within the phenyl ring |

| νas(C-O-C) | Ether | 1270-1200 | Asymmetric C-O-C bond stretching |

| ν(C-F) | Fluoro-Aromatic | 1250-1000 | C-F bond stretching |

| νs(C-O-C) | Ether | 1075-1020 | Symmetric C-O-C bond stretching |

| δ(O-H) | Carboxylic Acid | 950-910 | Out-of-plane O-H bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Spectroscopic Signatures

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides insights into its electronic structure. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The transitions primarily responsible for UV absorption in organic molecules involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

For this compound, the chromophore is the substituted benzene ring, along with the non-bonding electrons on the ether and carbonyl oxygen atoms. The primary electronic transitions expected are:

π → π (pi to pi-star) Transitions:* These are high-intensity transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The conjugation of the ether oxygen's lone pair with the phenyl ring can influence the energy of this transition. These transitions are typically observed in the 200-300 nm region for substituted benzenes. libretexts.org

n → π (n to pi-star) Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (n), from one of the oxygen atoms, to a π* antibonding orbital of the aromatic ring or the carbonyl group. libretexts.orgyoutube.com These transitions are formally forbidden by symmetry rules, resulting in weaker absorption bands, which may sometimes be obscured by the more intense π → π* bands.

The substitution of the benzene ring with a fluorine atom (an electron-withdrawing group) and a methyl group (an electron-donating group), in addition to the phenoxyacetic acid moiety, will modulate the energy levels of the molecular orbitals and thus shift the absorption maxima (λmax) compared to unsubstituted phenoxyacetic acid.

Table 2: Principal Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | HOMO (π) → LUMO (π) | ~220 nm and ~270 nm | High (Strong) |

| n → π | HOMO (n) → LUMO (π) | > 280 nm | Low (Weak) |

Investigation of Solvatochromic Effects on Electronic Absorption

Solvatochromism refers to the shift in the position of a UV-Vis absorption band upon a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. youtube.com Investigating the solvatochromic behavior of this compound can provide valuable information about the nature of its electronic transitions. nih.gov

The two primary types of solvatochromic shifts are:

Hypsochromic Shift (Blue Shift): An absorption maximum shifts to a shorter wavelength. This typically occurs for n → π* transitions when moving to a more polar, protic solvent. nih.gov Polar solvents can stabilize the non-bonding electrons in the ground state through interactions like hydrogen bonding, thereby increasing the energy gap for the transition. slideshare.net

Bathochromic Shift (Red Shift): An absorption maximum shifts to a longer wavelength. This is often observed for π → π* transitions. The excited state (π*) is generally more polar than the ground state (π), and it is therefore stabilized to a greater extent by polar solvents, which decreases the energy required for the transition. nih.govbiointerfaceresearch.com

By measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water), one can observe these shifts and confirm the assignment of the electronic transitions.

Table 3: Hypothetical Solvatochromic Shifts for this compound

| Solvent | Polarity (Dielectric Constant) | Transition | Hypothetical λmax (nm) | Observed Shift |

| n-Hexane | 1.88 (Non-polar) | π → π | 272 | Reference |

| n → π | 315 | Reference | ||

| Chloroform | 4.81 (Polar Aprotic) | π → π | 275 | Bathochromic |

| n → π | 311 | Hypsochromic | ||

| Ethanol | 24.5 (Polar Protic) | π → π | 278 | Bathochromic |

| n → π | 305 | Hypsochromic |

Mass Spectrometry (MS) Applications

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unequivocal identification of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, HRMS can measure m/z to several decimal places, which allows for the determination of a unique elemental formula. ufl.edu This is particularly useful for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound, HRMS is used to confirm its molecular formula, C₉H₉FO₃. The analysis involves ionizing the sample, typically with electrospray ionization (ESI), and measuring the m/z of the resulting molecular ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode) with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap. ufl.eduosti.gov The experimentally measured mass is then compared to the theoretical (calculated) exact mass. A match within a narrow tolerance, typically less than 5 parts per million (ppm), provides high confidence in the assigned elemental composition. nih.gov

Table 4: Accurate Mass Determination of this compound

| Parameter | Value |

| Molecular Formula | C₉H₉FO₃ |

| Ion (Negative Mode) | [C₉H₈FO₃]⁻ |

| Theoretical Monoisotopic Mass | 184.05357 u |

| Hypothetical Experimental Mass | 184.05331 u |

| Mass Difference | -0.00026 u |

| Mass Accuracy | -1.41 ppm |

| Conclusion | Elemental composition confirmed. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the deprotonated molecular ion [M-H]⁻ of this compound) is selected and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, structurally diagnostic product ions. nih.govnih.gov Analyzing the resulting fragmentation pattern allows for the reconstruction of the molecule's structure.

For this compound, fragmentation is expected to occur at the most labile bonds. Key fragmentation pathways would likely include: wvu.edu

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the neutral loss of CO₂ (44 Da) from the deprotonated molecule [M-H]⁻. libretexts.org

Cleavage of the Acetic Acid Side Chain: The entire acetic acid side chain can be lost through cleavage of the ether C-O bond, leading to a fluoromethylphenolate anion.

Cleavage of the Ether Bond: Scission of the Ar-O bond can occur, leading to characteristic fragments of the substituted aromatic ring.

Sequential Losses: Primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) or other small neutral molecules. mdpi.com

These fragmentation patterns provide a structural fingerprint that can be used to identify the compound in complex mixtures and to distinguish it from its isomers. nih.govnih.gov

Table 5: Proposed MS/MS Fragmentation Pathway for [M-H]⁻ of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

| 183.0458 | 139.0563 | 44.0 (CO₂) | [C₈H₈FO]⁻ (Loss of carbon dioxide) |

| 183.0458 | 125.0403 | 58.0 (C₂H₂O₂) | [C₇H₆FO]⁻ (Fluoromethylphenolate anion) |

| 125.0403 | 97.0454 | 28.0 (CO) | [C₆H₆F]⁻ (Loss of carbon monoxide from phenolate) |

X-ray Crystallography and Diffraction Studies

Determination of Solid-State Molecular and Crystal Structures

No data available.

Elucidation of Intermolecular Hydrogen Bonding Networks and Crystal Packing

No data available.

Environmental and Ecological Research Considerations

Investigation of Biodegradation Pathways in Environmental Systems

The persistence of fluorinated organic compounds in the environment is a significant concern due to the strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. researchgate.net The biodegradation of compounds like 2-(3-Fluoro-5-methylphenoxy)acetic acid is a critical process that determines its environmental longevity. nih.gov Research into the biodegradation of analogous compounds provides a framework for understanding the potential pathways for its degradation.

Microbial degradation is a primary mechanism for the removal of organic pollutants from the environment. nih.gov For many aromatic compounds, biodegradation is initiated by microbial enzymes that activate the molecule, often at a functional group other than the C-F bond. mdpi.com In the case of this compound, initial microbial attack is likely to occur at the ether linkage or the acetic acid side chain, which are more susceptible to enzymatic cleavage than the fluorinated aromatic ring.